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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B560267 Get Quote

Technical Support Center: (R)-DRF053
Dihydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with guidance on investigating the potential off-target effects of (R)-DRF053
dihydrochloride, a potent inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1

(CDK1), and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of (R)-DRF053 dihydrochloride?

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of several kinases. Its

primary targets, as determined by in vitro kinase assays, are Casein Kinase 1 (CK1),

CDK1/cyclin B, and CDK5/p25.[1][2][3] It also shows activity against other cyclin-dependent

kinases, such as CDK2 and CDK7, and at higher concentrations, against GSKα/β.

Q2: We are observing unexpected phenotypes in our cellular assays after treatment with (R)-
DRF053 dihydrochloride. Could these be due to off-target effects?

Yes, unexpected cellular phenotypes are often indicative of a kinase inhibitor's off-target

activities. Kinases share structural similarities in their ATP-binding pockets, making it possible

for an inhibitor designed for one kinase to bind to and inhibit others, leading to unintended
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biological consequences. To determine if the observed phenotype is due to off-target effects, a

systematic approach is recommended, starting with a comprehensive kinase selectivity profile.

Q3: How can we determine the kinase selectivity profile of (R)-DRF053 dihydrochloride?

The most direct way to identify potential off-target kinases is through comprehensive kinase

profiling assays. Several commercial services, such as Eurofins Discovery's KinaseProfiler™,

offer screening of a compound against a large panel of kinases (over 400).[4] This will provide

a broad overview of the inhibitor's selectivity and identify potential off-target interactions that

can be further validated.

Q4: What is the significance of the IC50 values in determining off-target effects?

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's

potency against a specific kinase. A lower IC50 value indicates higher potency. When

comparing the IC50 for the intended target versus other kinases, a significant difference

(typically >100-fold) suggests good selectivity. If (R)-DRF053 dihydrochloride inhibits other

kinases with potencies similar to its primary targets, off-target effects in cellular systems are

more likely.

Q5: How can we validate a suspected off-target kinase identified in a screening assay?

Validation of a suspected off-target requires a multi-pronged approach:

Biochemical Assays: Perform an in vitro kinase assay using the purified, recombinant off-

target kinase to determine the IC50 value of (R)-DRF053 dihydrochloride against it.

Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay

(CETSA) or NanoBRET™ Target Engagement Assay to confirm that the compound binds to

the suspected off-target protein within intact cells.[5][6][7][8]

Downstream Signaling Analysis: Investigate the signaling pathway downstream of the

identified off-target. Use western blotting to see if (R)-DRF053 dihydrochloride modulates

the phosphorylation of known substrates of this kinase in a dose-dependent manner.

Genetic Approaches: Use siRNA or CRISPR-Cas9 to knock down the expression of the

suspected off-target kinase. If the unexpected phenotype is diminished or disappears upon
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treatment with (R)-DRF053 dihydrochloride in these cells, it strongly suggests the

phenotype is mediated by that off-target.

Troubleshooting Guide
This guide addresses common issues encountered during experiments with (R)-DRF053
dihydrochloride.
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Problem Potential Cause Suggested Solution

Inconsistent IC50 values

between experiments.

Reagent variability: Differences

in enzyme purity, substrate

quality, or ATP concentration.

Ensure the use of highly pure

kinase preparations. Qualify

each new lot of enzyme and

substrate. Use a consistent

ATP concentration, ideally at or

near the Km value for the

kinase.

Assay conditions: Variations in

incubation times or

temperature.

Maintain consistent incubation

times and ensure the reaction

is in the linear range (typically

<20% substrate conversion).

Use a temperature-controlled

incubator.

High background signal in the

kinase assay.

Compound interference: The

compound may be

autofluorescent, colored, or

inhibit the detection enzyme

(e.g., luciferase).

Run a control experiment with

the compound and detection

reagents in the absence of the

kinase to check for

interference.

Contaminated reagents:

Buffers or substrates may be

contaminated with ATP.

Use high-purity reagents and

dedicated stocks for kinase

assays.

Unexpected toxicity in cell-

based assays.

Off-target inhibition of essential

kinases: The compound may

be inhibiting kinases crucial for

cell survival.

Perform a comprehensive

kinase selectivity screen to

identify potential off-target

kinases known to be involved

in cell survival pathways.

Conduct a dose-response

curve to determine the IC50 in

your specific cell model.

Phenotypic changes

inconsistent with known

functions of CK1, CDK1, or

CDK5.

Inhibition of an unknown off-

target kinase.

1. Screen: Perform a broad

kinase profiling screen (e.g.,

Eurofins KinaseProfiler™) to

identify potential off-targets.[4]
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2. Validate: Confirm target

engagement in cells using

CETSA or NanoBRET™. 3.

Analyze: Use western blotting

to probe the phosphorylation

status of key proteins in the

suspected off-target pathways.

4. Confirm: Use siRNA or

CRISPR knockdown of the

identified off-target to see if the

phenotype is rescued.

Quantitative Data Summary
The following table summarizes the known inhibitory activity of (R)-DRF053 dihydrochloride
against various kinases.

Kinase IC50

Casein Kinase 1 (CK1) 14 nM

CDK5/p25 80 nM

CDK1/cyclin B 220 nM

CDK2 93 - 290 nM

CDK7 820 nM

GSKα/β 4.1 µM

Data sourced from multiple suppliers and publications.

Experimental Protocols
1. Biochemical Kinase Assay (Luminescence-based using ADP-Glo™)

This protocol provides a general workflow for measuring kinase activity by quantifying the

amount of ADP produced during the reaction.
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Materials:

(R)-DRF053 dihydrochloride

Recombinant kinase (e.g., CK1, CDK1/cyclin B, CDK5/p25)

Kinase-specific substrate

ATP

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of (R)-DRF053 dihydrochloride in DMSO.

Further dilute in kinase buffer to the desired final concentrations.

Reaction Setup:

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a 2x kinase/substrate mixture.

Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final ATP concentration

should be at the Km for the kinase.

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction

and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well.

This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for

the detection reaction. Incubate at room temperature for 30-60 minutes.
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Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.

2. Cellular Thermal Shift Assay (CETSA®)

This protocol assesses the binding of (R)-DRF053 dihydrochloride to a target kinase in intact

cells.

Materials:

(R)-DRF053 dihydrochloride

Cell line expressing the target kinase

Cell culture medium

PBS

Protease inhibitor cocktail

Equipment for western blotting

Procedure:

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with (R)-DRF053
dihydrochloride or vehicle (DMSO) at various concentrations for a specified time (e.g., 1-2

hours).

Heating: After treatment, harvest the cells and resuspend them in PBS with protease

inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of

temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room

temperature.

Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and

thawing at 25°C).
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Centrifugation: Separate the soluble fraction (containing stabilized protein) from the

precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

Western Blotting: Transfer the supernatant to new tubes and analyze the protein levels of the

target kinase by western blotting using a specific antibody.

Data Analysis: A shift in the thermal melting curve of the target protein in the presence of (R)-
DRF053 dihydrochloride indicates target engagement.
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Caption: Workflow for investigating unexpected phenotypic changes.
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Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
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Caption: Role of CDK1 in cell cycle progression.
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Caption: Simplified CDK5 signaling pathway in neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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